MK8722

Overview

Description

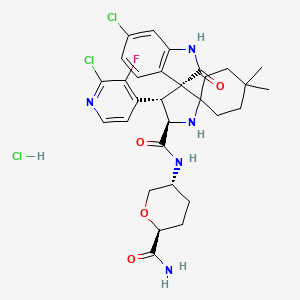

MK-8722 is a potent, direct, allosteric activator of all twelve mammalian AMP-activated protein kinase (AMPK) complexes. AMPK is a master regulator of energy homeostasis in eukaryotes, playing a crucial role in maintaining cellular energy balance. MK-8722 has been developed to improve glucose homeostasis and has shown promise in treating metabolic disorders such as type 2 diabetes by enhancing glucose uptake and glycogen synthesis in skeletal muscle .

Preparation Methods

The synthesis of MK-8722 involves several steps, starting with the chlorination of a precursor compound using N-chlorosuccinimide (NCS). This is followed by a reaction with sodium iodide to produce an iodinated compound. The nitro group of this intermediate is then reduced using tin chloride to yield a diamino compound. Subsequent reactions include the formation of a carbamate intermediate, methylation, ozonolysis, and coupling with 4-biphenylboronic acid. The final product, MK-8722, is obtained after deprotection of the nitrogen atom .

Chemical Reactions Analysis

MK-8722 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: MK-8722 can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tin chloride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry: As an AMPK activator, it is used in research to study energy metabolism and related biochemical pathways.

Biology: MK-8722 is used to investigate the role of AMPK in cellular energy homeostasis and its impact on various biological processes.

Medicine: The compound has shown promise in treating metabolic disorders, particularly type 2 diabetes, by improving glucose uptake and glycogen synthesis in skeletal muscle.

Industry: MK-8722 is being explored for its potential use in developing new therapeutic agents for metabolic diseases

Mechanism of Action

MK-8722 exerts its effects by directly activating AMPK, a serine/threonine protein kinase that acts as a metabolic fuel sensor. Activation of AMPK leads to the phosphorylation of downstream target proteins involved in carbohydrate and lipid metabolism. This results in increased glucose uptake and glycogen synthesis in skeletal muscle, improving glycemia without causing hypoglycemia. The activation of AMPK by MK-8722 is both allosteric and phosphorylation-dependent, involving changes in intracellular adenylate charge and calcium levels .

Comparison with Similar Compounds

MK-8722 is unique in its ability to activate all twelve mammalian AMPK complexes with high potency. Similar compounds include:

AICAR: An AMPK activator with lower selectivity and rapid clearance from the body.

A-769662: Another AMPK activator with different selectivity and pharmacokinetic properties.

MSG010 and MSG011: Newly developed AMPK agonists that do not display α2-selectivity but have shown greater potency than MK-8722 in some assays.

MK-8722 stands out due to its high selectivity for AMPK complexes and its potential for treating metabolic disorders without significant side effects .

Properties

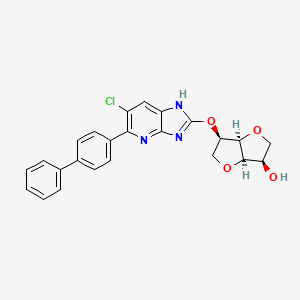

IUPAC Name |

(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMNBTZLYOOAGA-UGESXGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394371-71-1 | |

| Record name | MK-8722 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

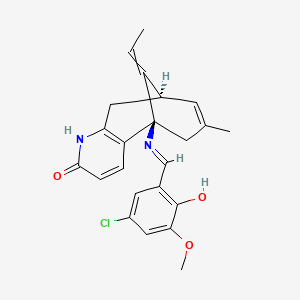

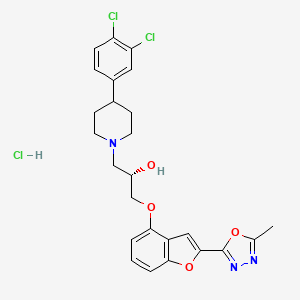

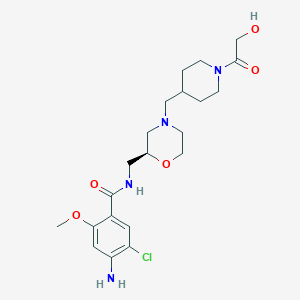

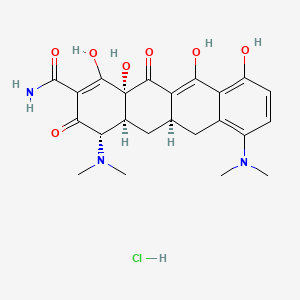

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.